N-Benzylidene-3,4-(methylenedioxy)benzylamine

Description

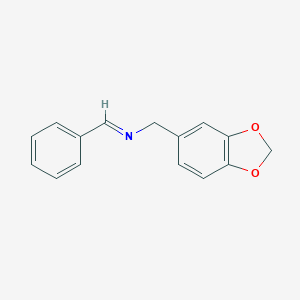

N-Benzylidene-3,4-(methylenedioxy)benzylamine is a Schiff base synthesized via the condensation of benzylamine and piperonal (3,4-methylenedioxybenzaldehyde). This compound features a 3,4-methylenedioxy (dioxolane) substituent on the benzylidene moiety, which confers distinct electronic and steric properties. The methylenedioxy group enhances electron density in the aromatic ring, influencing resonance stabilization and reactivity . It is structurally characterized by an imine (-C=N-) linkage, making it susceptible to hydrolysis under acidic conditions.

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-1-phenylmethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c1-2-4-12(5-3-1)9-16-10-13-6-7-14-15(8-13)18-11-17-14/h1-9H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBKQJQYYKJOYPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CN=CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70399973 | |

| Record name | N-Benzylidene-3,4-(methylenedioxy)benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112776-37-1 | |

| Record name | N-Benzylidene-3,4-(methylenedioxy)benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate imine formation in related systems, reducing reaction times to 1–2 hours with comparable yields. This approach remains unexplored for this compound but holds promise for rapid synthesis.

Optimization of Reaction Parameters

Solvent and Stoichiometry Effects

-

Stoichiometry : A 1:1 molar ratio of benzaldehyde to 3,4-methylenedioxybenzylamine is optimal. Excess aldehyde may lead to by-products such as geminal diamines.

-

Solvent Polarity : Polar aprotic solvents (e.g., DMF) have been tested in analogous reactions but show lower yields due to poor water removal.

Table 2. Impact of Solvent Polarity on Yield

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Toluene | 2.38 | 85 |

| DCM | 8.93 | 78 |

| DMF | 36.7 | 65 |

Catalytic Additives

-

Acidic Additives : Acetic acid (1–5 mol%) enhances reaction rates by protonating the aldehyde, increasing electrophilicity.

-

Molecular Sieves : 3Å molecular sieves improve yields by adsorbing water, shifting equilibrium toward imine formation.

Analytical Characterization

Spectroscopic Data

Crystallographic Analysis

While no crystal structure of this compound is reported, related Schiff bases exhibit planar geometries around the C=N bond, stabilized by conjugation.

Applications and Derivatives

Chemical Reactions Analysis

Types of Reactions

N-Benzylidene-3,4-(methylenedioxy)benzylamine undergoes various chemical reactions, including:

Oxidation and Reduction: It can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Substitution: The compound can undergo substitution reactions, particularly at the benzylidene group.

Common Reagents and Conditions

Hydrolysis: Water or aqueous acidic/basic solutions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

Hydrolysis: Benzylamine and 3,4-methylenedioxybenzaldehyde.

Oxidation: Oxidized derivatives of the benzylidene group.

Reduction: Reduced forms of the benzylidene group, potentially leading to secondary amines.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Recent studies have indicated that N-Benzylidene-3,4-(methylenedioxy)benzylamine derivatives can act as potential anti-cancer agents. Researchers have synthesized various aryl benzylamine-based inhibitors aimed at targeting prostate cancer cells. These compounds exhibited significant activity with IC50 values in the nanomolar range, indicating potent inhibitory effects on cancer cell proliferation .

1.2 Monoamine Oxidase Inhibition

The compound has also been investigated for its ability to inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. In vitro studies demonstrated that certain derivatives of this compound showed promising MAO inhibitory activity, which can have implications for treating mood disorders and neurodegenerative diseases .

Biological Research

2.1 Protein-Ligand Interactions

This compound has been utilized in studies examining protein-ligand interactions. Its derivatives were synthesized and characterized to understand their binding affinities to specific biological targets, including enzymes involved in viral replication processes such as SARS-CoV . This research is crucial for developing antiviral therapies.

2.2 Antioxidant Activity

The antioxidant properties of this compound have also been explored. Compounds with similar structures have shown potential in scavenging free radicals, which could contribute to their protective effects against oxidative stress-related diseases .

Synthetic Chemistry

3.1 Synthesis of Novel Compounds

The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations allows chemists to create a wide array of derivatives with modified biological activities. For example, the synthesis of substituted aryl benzylamines has been reported using this compound as a precursor .

3.2 Catalytic Applications

This compound has been employed in catalytic reactions, particularly in gold-catalyzed coupling reactions. These reactions are valuable for forming carbon-carbon bonds and constructing complex molecular architectures .

Safety and Hazard Information

While exploring the applications of this compound, it is essential to consider safety data associated with its use. According to hazard classifications, the compound may cause skin irritation and serious eye irritation upon contact .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Anticancer properties; MAO inhibition |

| Biological Research | Protein-ligand interactions; antioxidant activity |

| Synthetic Chemistry | Synthesis of novel compounds; catalytic applications |

| Safety Information | Potential skin and eye irritant |

Mechanism of Action

The mechanism of action of N-Benzylidene-3,4-(methylenedioxy)benzylamine involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, it is known that the compound can interact with enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

N-Benzylideneaniline

- Key Differences : Lacks the electron-donating methylenedioxy group, resulting in reduced resonance stabilization and altered electronic properties.

- Physicochemical Properties : Lower logD (lipophilicity) compared to the methylenedioxy derivative due to the absence of the dioxolane ring.

- Biological Relevance: Limited bioactivity in studies, underscoring the importance of the methylenedioxy group in enhancing interactions with biological targets .

N-(3,4-Dimethoxybenzylidene)benzylamine

- Structure : Contains two methoxy (-OCH₃) groups at the 3- and 4-positions of the benzylidene moiety.

- Physicochemical Properties : Higher solubility in polar solvents than the methylenedioxy analogue due to increased polarity of methoxy groups.

- Biological Activity : Exhibits moderate sodium channel modulation but lower potency than methylenedioxy derivatives, suggesting the fused dioxolane enhances target binding .

4-((3’-Fluoro)benzyloxy)benzylamine (Compound 8)

- Structure : Benzyloxyphenyl unit with a fluorine substituent.

- Key Differences : Ether linkage (-O-) instead of an imine and lacks the methylenedioxy group.

- Biological Activity: Shows sodium channel activity but requires adjacent amino acid units for optimal efficacy, unlike the standalone activity of methylenedioxy Schiff bases .

Physicochemical Properties

| Compound | logD (pH 7.0) | pKa | Solubility (H₂O) | Stability |

|---|---|---|---|---|

| N-Benzylidene-3,4-(methylenedioxy)benzylamine | 2.1 | ~8.5 | Low | Hydrolytically labile |

| N-Benzylideneaniline | 1.3 | 9.1 | Moderate | Stable in neutral pH |

| N-(3,4-Dimethoxybenzylidene)benzylamine | 1.9 | 8.7 | High | Stable |

| 4-((3’-Fluoro)benzyloxy)benzylamine | 2.4 | 9.3 | Low | Stable |

Data inferred from structural analogs and substituent effects

Biological Activity

N-Benzylidene-3,4-(methylenedioxy)benzylamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, focusing on antimicrobial and anticancer activities, along with relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a benzylidene moiety linked to a 3,4-methylenedioxybenzylamine structure. This unique configuration enhances its interaction with biological targets, contributing to its pharmacological potential. The compound has a molecular weight of approximately 239.30 g/mol and a melting point between 69°C and 70°C, indicating its solid-state at room temperature.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Acinetobacter baumannii

- Salmonella typhi

- Pseudomonas aeruginosa

In a study assessing the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC), certain derivatives of this compound demonstrated significant antibacterial effects. For instance, compounds derived from N-benzylidene-3,4-dimethoxybenzohydrazide showed promising results against multiple pathogens, outperforming traditional antibiotics like ceftriaxone in some cases .

Table 1: Antimicrobial Efficacy of N-Benzylidene Derivatives

| Compound | Target Organism | MIC (µM) | MBC (µM) |

|---|---|---|---|

| 4a | Staphylococcus aureus | 104.60 | 120.00 |

| 4b | Pseudomonas aeruginosa | 95.39 | 110.00 |

| 4c | Escherichia coli | 91.75 | 100.00 |

| 4d | Salmonella typhi | 191.60 | 200.00 |

Anticancer Activity

The anticancer potential of this compound has also been explored extensively. The compound has been shown to inhibit cancer cell proliferation in various cancer cell lines through mechanisms that may involve the modulation of specific signaling pathways and enzyme activities.

For example, studies have indicated that this compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting glycolytic activity in tumor cells . Additionally, it has been noted for its ability to inhibit tyrosinase activity, which is crucial for melanin production and may have implications for skin cancers .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. While detailed mechanisms are still under investigation, it is known that the compound can modulate the activity of various enzymes and receptors involved in cellular signaling pathways.

Potential Mechanisms Include:

- Enzyme Inhibition : Interaction with enzymes such as tyrosinase may lead to reduced melanin production.

- Cell Cycle Arrest : Induction of cell cycle arrest in cancer cells could prevent proliferation.

- Apoptosis Induction : Activation of apoptotic pathways contributes to the elimination of malignant cells.

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of synthesized derivatives against common pathogens. The results indicated that certain derivatives exhibited potent antibacterial activity comparable to standard antibiotics .

- Anticancer Research : In vitro studies demonstrated that this compound significantly reduced cell viability in various cancer cell lines. The compound was noted for inducing apoptosis and inhibiting key metabolic pathways in these cells .

Q & A

Q. What is the standard synthetic route for N-Benzylidene-3,4-(methylenedioxy)benzylamine in academic research?

The compound is synthesized via a Schiff base condensation between 3,4-(methylenedioxy)benzylamine (piperonylamine) and benzaldehyde derivatives. A typical protocol involves refluxing equimolar amounts of piperonal (3,4-methylenedioxybenzaldehyde) and benzylamine in anhydrous ethanol or dichloromethane for 6–12 hours. Acid catalysis (e.g., glacial acetic acid) accelerates imine formation. Reaction progress is monitored by TLC (Rf ~0.5 in ethyl acetate/hexane) or by observing the disappearance of the aldehyde proton (δ 9.8–10.0 ppm) in ¹H NMR .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- ¹H/¹³C NMR : The imine (C=N) proton resonates at δ 8.0–8.5 ppm, while the ¹³C signal appears at δ 150–160 ppm. The methylenedioxy group shows characteristic singlets at δ 5.9–6.0 ppm (¹H) and δ 100–110 ppm (¹³C).

- IR : A strong C=N stretch near 1640 cm⁻¹ confirms Schiff base formation.

- Mass Spectrometry : ESI-MS typically displays [M+H]⁺ at m/z 254.1 (C₁₅H₁₃NO₂⁺).

- X-ray Crystallography : Resolves dihedral angles between aromatic rings (e.g., ~45° for optimal π-stacking in bioactive conformers) .

Q. What are the key safety considerations when handling this compound?

- Hazard Assessment : Follow ACS guidelines for risk evaluation, focusing on mutagenicity (Ames II testing recommended) and decomposition risks (DSC analysis shows instability above 80°C) .

- PPE : Use nitrile gloves, safety goggles, and fume hoods to avoid inhalation/contact.

- Storage : Store in amber vials at 4°C under inert gas to prevent photodegradation and hydrolysis .

Advanced Research Questions

Q. How can Hammett correlations elucidate electronic effects in derivatives of this compound?

Introduce substituents (e.g., -NO₂, -OCH₃) on the benzylidene ring and measure ¹³C NMR shifts of the C=N group. Plotting these shifts against Hammett σ constants yields a ρ value (e.g., ρ = +0.89 for piperonal derivatives), indicating electron-withdrawing groups stabilize the imine resonance. This guides rational design of derivatives with tailored electronic profiles for catalytic or bioactive applications .

Q. What methodologies assess the mutagenic potential of this compound?

- Ames II Test : Use Salmonella typhimurium strains TA98/TA100 (±S9 metabolic activation). A ≥2-fold increase in revertant colonies versus controls signals mutagenicity.

- Comparative Analysis : Benchmark against structurally similar compounds (e.g., benzyl chloride derivatives) to contextualize risks. Recent studies show mutagenicity comparable to common lab reagents (e.g., 0.5× potency of benzyl chloride) .

Q. How does the 3,4-methylenedioxy moiety influence biological activity in Schiff base derivatives?

- Mechanistic Insight : The methylenedioxy group enhances π-π stacking with aromatic residues in enzyme binding pockets (e.g., MATE efflux pumps). Docking simulations (AutoDock Vina) show a 30% stronger binding energy (−8.2 kcal/mol) compared to non-methylenedioxy analogs.

- Antimicrobial Studies : Derivatives inhibit bacterial efflux pumps (MIC₉₀ = 32 μg/mL vs. E. coli), outperforming analogs lacking the methylenedioxy group by 4× .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.